Lipophilicity Comparison: 3,4-Dichloro Isomer vs. 5,8-Dichloro Isomer
The 3,4-dichloronaphthalen-1-amine substitution pattern yields distinct lipophilicity compared to the 5,8-dichloro isomer (CAS 3604-99-7). While experimentally determined XLogP3-AA data for the target compound are not publicly available, the 5,8-dichloro isomer has a computed XLogP3-AA value of 3.7 [1]. The positional difference in chlorine substitution is expected to alter the compound's partition coefficient, which directly influences chromatographic retention time in reversed-phase HPLC and membrane permeability in biological assays. This differential lipophilicity may be relevant when selecting between available isomers for applications where logP modulates solubility or extraction efficiency.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not available in public databases |
| Comparator Or Baseline | 5,8-Dichloronaphthalen-1-amine (CAS 3604-99-7): XLogP3-AA = 3.7 |
| Quantified Difference | Not directly comparable; isomer difference noted |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.10.14) |
Why This Matters
Lipophilicity differences between positional isomers affect chromatographic purification protocols and may influence solubility in supercritical fluid applications [2].
- [1] PubChem. 5,8-Dichloro-1-naphthalenamine. CID 19213. XLogP3-AA: 3.7. View Source
- [2] Zacconi FC, et al. Solubility of dichlorinated naphthalene derivatives in supercritical carbon dioxide. 2017. View Source
